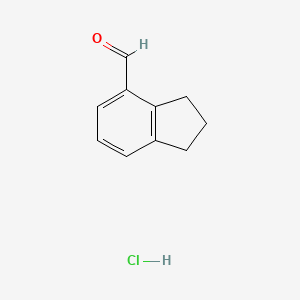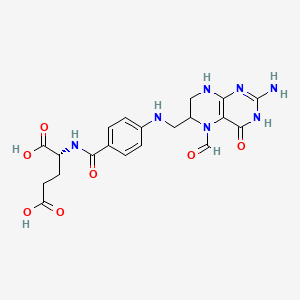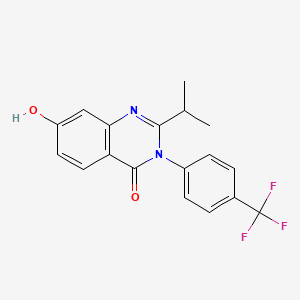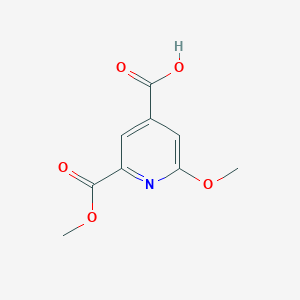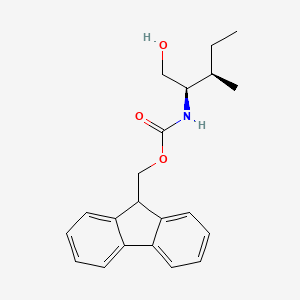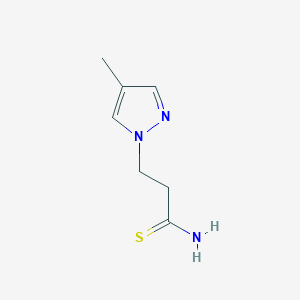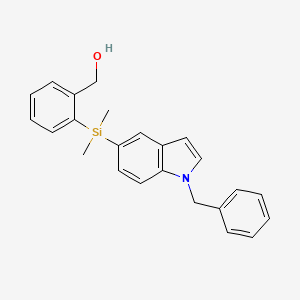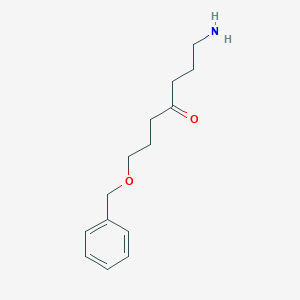
1-Amino-7-(benzyloxy)heptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7-(benzyloxy)heptan-4-one is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group within its structure. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-Amino-7-(benzyloxy)heptan-4-one can be achieved through several synthetic routes. One notable method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers with high diastereoisomeric purity. The reaction conditions typically include the use of water as a solvent due to its safety and low cost.
Análisis De Reacciones Químicas
1-Amino-7-(benzyloxy)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-7-(benzyloxy)heptan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-7-(benzyloxy)heptan-4-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparación Con Compuestos Similares
1-Amino-7-(benzyloxy)heptan-4-one can be compared with similar compounds such as:
1-Amino-7-(methoxy)heptan-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-Amino-7-(ethoxy)heptan-4-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-amino-7-phenylmethoxyheptan-4-one |
InChI |
InChI=1S/C14H21NO2/c15-10-4-8-14(16)9-5-11-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2 |
Clave InChI |
AFNKFXIDVIMUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCC(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)

